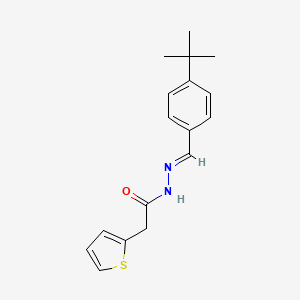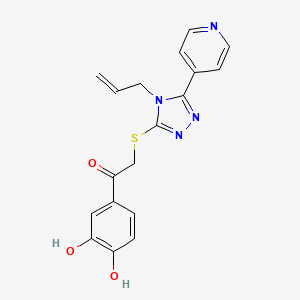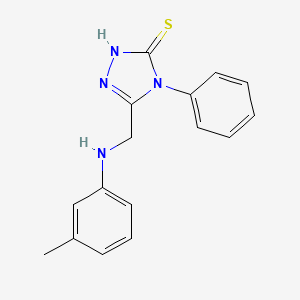
1-(3-(1H-Imidazol-1-yl)propyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound that features a unique combination of functional groups, including a dimethoxybenzoyl group, a hydroxy group, an imidazole ring, and a nitrophenyl group
Vorbereitungsmethoden
The synthesis of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a condensation reaction between a suitable diketone and an amine under acidic conditions.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Imidazole Ring: The imidazole ring can be attached through a nucleophilic substitution reaction using 1H-imidazole and a suitable leaving group on the propyl chain.
Addition of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space and the discovery of novel compounds.
Material Science: The unique combination of functional groups in this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.
Biological Studies: It can be used as a probe to study biological processes and pathways, providing insights into the molecular mechanisms of action of various biological targets.
Wirkmechanismus
The mechanism of action of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity.
Interaction with Receptors: It can bind to cell surface or intracellular receptors, triggering signaling pathways that lead to various cellular responses.
Modulation of Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins.
The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other similar compounds, such as:
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one: This compound lacks the nitro group, which may result in different chemical reactivity and biological activity.
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has the nitro group in a different position, which may affect its interaction with molecular targets and its overall properties.
4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has an amino group instead of a nitro group, which may result in different biological activity and chemical reactivity.
The uniqueness of 4-(3,4-Dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-YL)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
618080-98-1 |
|---|---|
Molekularformel |
C25H24N4O7 |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
(4E)-4-[(3,4-dimethoxyphenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H24N4O7/c1-35-19-8-7-17(14-20(19)36-2)23(30)21-22(16-5-3-6-18(13-16)29(33)34)28(25(32)24(21)31)11-4-10-27-12-9-26-15-27/h3,5-9,12-15,22,30H,4,10-11H2,1-2H3/b23-21+ |
InChI-Schlüssel |
KMBCNJAFRZLEMO-XTQSDGFTSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])/O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)[N+](=O)[O-])O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12019582.png)
methylidene}-1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)pyrrolidine-2,3-dione](/img/structure/B12019585.png)


![N-(3-bromophenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12019606.png)


![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)

![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)


